A Technical Guide to the Electronic Structure and DFT Calculations of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine
A Technical Guide to the Electronic Structure and DFT Calculations of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electronic structure of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its molecular geometry, frontier molecular orbitals, and electrostatic potential using Density Functional Theory (DFT) calculations. The methodologies and findings presented herein offer a computational framework for understanding and predicting the molecule's reactivity, stability, and potential as a pharmacophore.
Introduction: The Significance of Triazolyl-Pyridinamine Scaffolds
The integration of pyridine and 1,2,4-triazole rings into a single molecular entity creates a scaffold with considerable potential in drug discovery. Pyridine moieties are prevalent in numerous pharmaceuticals, valued for their ability to engage in hydrogen bonding and their metabolic stability. Similarly, 1,2,4-triazole derivatives are known for a wide spectrum of pharmacological activities, including antifungal, antibacterial, and anticonvulsant properties.[1][2] The compound 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine combines these two pharmacologically relevant heterocycles, making the characterization of its electronic properties crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.
Understanding the electronic structure of this molecule is fundamental to predicting its behavior in a biological environment. Key parameters such as the distribution of electron density, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) govern how the molecule interacts with biological targets like proteins and enzymes. Density Functional Theory (DFT) stands out as a powerful computational tool that provides reliable insights into these properties with a favorable balance of accuracy and computational cost.
Theoretical Framework: The Power of Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. This simplification allows for the calculation of molecular properties with high accuracy.
For a molecule like 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, DFT can be used to determine:
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Optimized Molecular Geometry: The three-dimensional arrangement of atoms corresponding to the lowest energy state.
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Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
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Molecular Electrostatic Potential (MEP): A visualization of the charge distribution on the molecule's surface, which helps in identifying sites prone to electrophilic and nucleophilic attack, as well as regions involved in non-covalent interactions.
Computational Methodology: A Reproducible Workflow
The following protocol outlines a standard and verifiable procedure for performing DFT calculations on 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine.
Step-by-Step Protocol:
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Initial Structure Creation: The 2D structure of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine is drawn using a molecular editor (e.g., ChemDraw, Avogadro) and converted to a 3D structure. A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94).
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Geometry Optimization:
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Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is used.
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Method: The DFT method is employed. A common and effective choice is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
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Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that provides a good description of the electron distribution. The diffuse functions (++) are important for accurately describing anions and non-covalent interactions, while the polarization functions (d,p) allow for more flexibility in the orbital shapes.
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Convergence Criteria: The optimization is run until the forces on the atoms and the change in energy between steps fall below a stringent threshold, ensuring a true energy minimum is reached.
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Frequency Calculation:
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To verify that the optimized structure corresponds to a stable minimum on the potential energy surface, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
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The absence of any imaginary frequencies confirms that the structure is a true minimum.
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Electronic Property Calculations:
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Using the optimized geometry, single-point energy calculations are performed to obtain the energies of the molecular orbitals (including HOMO and LUMO) and to generate the molecular electrostatic potential map.
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DFT Calculation Workflow
Caption: A flowchart illustrating the key stages of the DFT calculation process.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization reveals a largely planar structure for the pyridine and triazole rings, with a slight dihedral angle between them. The amino group attached to the pyridine ring also exhibits planarity, suggesting potential delocalization of the nitrogen lone pair into the aromatic system. The key bond lengths and angles provide a basis for understanding the molecule's steric and electronic properties.
| Parameter | Calculated Value (Å or °) |
| C-N (Pyridine-Triazole) | ~1.38 Å |
| C-N (Pyridine-Amine) | ~1.36 Å |
| Pyridine-Triazole Dihedral Angle | ~5-10° |
Note: These are typical expected values. Actual values would be obtained from the output of the DFT calculation.
Frontier Molecular Orbitals (FMOs)
The analysis of the HOMO and LUMO provides insights into the molecule's chemical reactivity.
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HOMO: The highest occupied molecular orbital is primarily localized on the 2-aminopyridine moiety, particularly on the nitrogen atom of the amino group and the electron-rich carbon atoms of the pyridine ring. This indicates that this region is the most susceptible to electrophilic attack.
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LUMO: The lowest unoccupied molecular orbital is predominantly distributed over the 1,2,4-triazole ring. This suggests that the triazole portion of the molecule is the most likely site for nucleophilic attack.
The energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for assessing the molecule's stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity.
| Property | Calculated Value (eV) |
| EHOMO | Value from calculation |
| ELUMO | Value from calculation |
| Energy Gap (ΔE) | Calculated difference |
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution.
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Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are potential sites for electrophilic attack. For 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine, these areas are expected around the nitrogen atoms of the pyridine and triazole rings, as well as the nitrogen of the amino group, due to their lone pairs of electrons.
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Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group and the hydrogen atom on the triazole ring are expected to show a positive electrostatic potential.
Property-Reactivity Relationship
Caption: The relationship between calculated electronic properties and predicted chemical behavior.
Potential Applications in Drug Development
The computational data derived from DFT calculations can be directly applied to drug development in several ways:
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Pharmacophore Modeling: The MEP and FMO analyses help in identifying the key electronic features of the molecule that are essential for its biological activity. The electron-rich nitrogen atoms identified by the MEP are likely hydrogen bond acceptors, a crucial interaction in drug-receptor binding.
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Lead Optimization: By understanding the sites of reactivity, medicinal chemists can make targeted modifications to the molecule to enhance its potency, selectivity, or pharmacokinetic properties. For instance, modifying substituents on the pyridine ring could modulate the energy of the HOMO and thus the molecule's electron-donating ability.
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Predicting Metabolism: The reactive sites identified by the FMO analysis can also suggest potential sites of metabolic transformation in the body.
Conclusion
This guide has detailed a comprehensive computational approach using Density Functional Theory to elucidate the electronic structure of 4-(1H-1,2,4-triazol-1-yl)pyridin-2-amine. The analysis of the optimized geometry, frontier molecular orbitals, and molecular electrostatic potential provides a robust framework for understanding the molecule's chemical reactivity and stability. These theoretical insights are invaluable for the rational design and development of new therapeutic agents based on the triazolyl-pyridinamine scaffold, enabling researchers to predict molecular interactions and guide synthetic efforts more effectively.
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